molecular formula C12H18N2O4 B5853836 N-(4,5-DIMETHOXY-2-NITROBENZYL)-N-ISOPROPYLAMINE

N-(4,5-DIMETHOXY-2-NITROBENZYL)-N-ISOPROPYLAMINE

Cat. No.: B5853836
M. Wt: 254.28 g/mol
InChI Key: GPRLNFHIZJEIDF-UHFFFAOYSA-N
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Description

N-(4,5-Dimethoxy-2-nitrobenzyl)-N-isopropylamine is a chemical compound that belongs to the class of nitrobenzyl derivatives. This compound is characterized by the presence of a nitro group (-NO2) and two methoxy groups (-OCH3) attached to a benzene ring, along with an isopropylamine moiety. It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-Dimethoxy-2-nitrobenzyl)-N-isopropylamine typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-Dimethoxy-2-nitrobenzyl)-N-isopropylamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas (H2), palladium on carbon (Pd/C).

    Nucleophiles: Various nucleophiles such as thiols, amines, and alcohols.

    Photolysis Conditions: UV light or specific wavelengths of light for controlled cleavage.

Major Products

Scientific Research Applications

N-(4,5-Dimethoxy-2-nitrobenzyl)-N-isopropylamine has several scientific research applications:

    Chemistry: Used as a photolabile protecting group in organic synthesis to protect functional groups that can be selectively removed by light.

    Biology: Employed in caging technology to control the activity of biologically active molecules through light-induced uncaging.

    Medicine: Investigated for its potential use in developing photoactivatable prodrugs for targeted drug delivery.

    Industry: Utilized in the synthesis of advanced materials and polymers with light-responsive properties

Mechanism of Action

The mechanism of action of N-(4,5-Dimethoxy-2-nitrobenzyl)-N-isopropylamine primarily involves its photolabile properties. Upon exposure to light, the nitrobenzyl group undergoes photolysis, resulting in the cleavage of the compound and the release of the active amine. This process allows for precise spatiotemporal control of the compound’s activity, making it useful in various applications such as controlled drug release and biological studies .

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dimethoxy-2-nitrobenzyl alcohol
  • 4,5-Dimethoxy-2-nitrobenzyl bromide
  • 4,5-Dimethoxy-2-nitrobenzyl chloroformate

Uniqueness

N-(4,5-Dimethoxy-2-nitrobenzyl)-N-isopropylamine is unique due to its combination of photolabile properties and the presence of an isopropylamine moiety. This makes it particularly useful in applications requiring controlled release and activation of amine-containing compounds. Its ability to undergo photolysis and release active amines upon light exposure sets it apart from other similar compounds .

Properties

IUPAC Name

N-[(4,5-dimethoxy-2-nitrophenyl)methyl]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c1-8(2)13-7-9-5-11(17-3)12(18-4)6-10(9)14(15)16/h5-6,8,13H,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRLNFHIZJEIDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC(=C(C=C1[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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